Traboxopine

Description

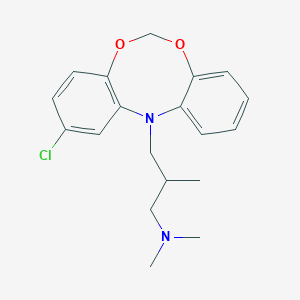

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chlorobenzo[d][1,3,6]benzodioxazocin-5-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O2/c1-14(11-21(2)3)12-22-16-6-4-5-7-18(16)23-13-24-19-9-8-15(20)10-17(19)22/h4-10,14H,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQODSURYUNVIBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2OCOC3=C1C=C(C=C3)Cl)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869401 | |

| Record name | Traboxopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103624-59-5 | |

| Record name | Traboxopine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103624595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Traboxopine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRABOXOPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NRU90S9ANF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for Traboxopine and Its Derivatives

Advanced Synthetic Approaches to the Dibenzo(d,g)(1,3,6)dioxazocine Core Structure

The dibenzo(d,g)(1,3,6)dioxazocine core, a tricyclic system, is a challenging but important structural motif in organic chemistry, found in various compounds, including those with anticholinergic properties nih.govresearchgate.net. Synthetic efforts have been directed towards developing robust methods for constructing this nine-membered ring system, often relying on specific cyclization reactions. The successful synthesis of a family of tricyclic dibenzodioxazocines highlights the feasibility of constructing this core structure through various chemical transformations nih.govresearchgate.net.

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is critical in the synthesis of complex molecules like Traboxopine to ensure that chemical reactions occur exclusively at the desired functional groups and specific positions within the molecule, respectively uu.se. When constructing the dibenzo(d,g)(1,3,6)dioxazocine core, particularly with substituted aromatic rings, multiple potential reaction sites exist, making regiocontrol a significant challenge nih.govnih.gov. Synthetic methodologies are meticulously designed to exploit the electronic and steric influences of existing substituents, thereby directing incoming reagents to the correct positions and minimizing undesired side reactions. For example, methods for synthesizing related dibenzo-diazocine systems have employed facile, multi-step approaches using specific starting materials to achieve precise substitution patterns ibb.waw.pl.

Stereoselective Synthesis of this compound Enantiomers

This compound, being a chiral compound, exists as a pair of enantiomers, and their stereoselective synthesis is of paramount importance because the biological activity of such compounds is often highly dependent on their absolute configuration onelook.comnih.gov. Stereoselective synthesis aims to produce one enantiomer predominantly or, ideally, exclusively nih.govnih.gov. This can be achieved through various strategies, including the utilization of chiral starting materials, the incorporation of chiral auxiliaries, or the application of asymmetric catalysis nih.govnih.gov. For complex tricyclic systems, controlling stereochemistry during cyclization steps or the introduction of new chiral centers poses a significant synthetic challenge. Advanced techniques, such as enantioselective hydrogenation or other asymmetric transformations, are employed to precisely control the stereochemical outcome at newly formed chiral centers nih.govyoutube.com.

Protecting Group Strategies in Complex this compound Derivative Synthesis

Protecting groups are temporary chemical modifications used to mask reactive functional groups, preventing them from participating in undesired reactions during a multi-step synthetic sequence organic-chemistry.orgpressbooks.pub. In the synthesis of complex this compound derivatives, which may possess several sensitive functional groups, the strategic implementation of protecting groups is indispensable ulethbridge.ca. An ideal protecting group should be easily introduced, stable under the intended reaction conditions, and readily removable without affecting other parts of the target molecule organic-chemistry.orgpressbooks.pub. Orthogonal protecting group strategies, which allow for the selective removal of different protecting groups under distinct chemical conditions (e.g., acid-labile versus base-labile), are frequently employed to enable sequential deprotection and functionalization organic-chemistry.orgresearchgate.netamericanpeptidesociety.org. While the use of protecting groups adds additional steps to a synthetic route (protection and deprotection), they are often essential for achieving the desired selectivity and maximizing reaction yields ulethbridge.ca.

Application of Modern Organic Synthesis Techniques in this compound Research

Modern organic synthesis techniques are instrumental in advancing this compound research by facilitating the development of more efficient, selective, and sustainable synthetic pathways kvmwai.edu.inrroij.com. These contemporary methods encompass a wide range of approaches, including the application of transition metal catalysis, organocatalysis, photoredox and electrochemical methods, and continuous-flow chemistry researchgate.netrroij.com. Furthermore, automation and the use of synthesis workstations are increasingly being adopted to enhance reproducibility, precisely control reaction parameters such as temperature, and accelerate the optimization of reaction conditions, thereby moving beyond traditional batch-wise, round-bottom flask methodologies hpcimedia.com. These technological and methodological advancements enable the construction of complex molecular structures, address challenges related to chemo- and regioselectivity, and contribute to the principles of green chemistry researchgate.netuu.serroij.com.

Design and Synthesis of this compound Analogues and Related Chemical Entities

The systematic design and synthesis of this compound analogues and related chemical entities are critical for comprehensive exploration of structure-activity relationships and the potential development of compounds with enhanced properties. This process involves deliberate modifications to the core structure or peripheral substituents to investigate their influence on biological activity, physicochemical characteristics, or metabolic profiles nih.govjustia.com. For example, the synthesis of various dibenzo-diazocine derivatives has been documented, illustrating the capacity for structural diversification around similar core frameworks ibb.waw.plnih.gov. This compound itself is listed among numerous pharmaceutically acceptable compounds and their analogues, indicating sustained interest in its chemical space for potential therapeutic applications justia.comgoogle.comgoogle.comgoogle.com. The strategic synthesis of these analogues allows researchers to fine-tune specific molecular attributes and explore new avenues for drug discovery and development.

Scaffold Diversification and Library Synthesis for this compound Derivatives

Scaffold diversification and library synthesis are crucial strategies in drug discovery to generate structurally and functionally diverse compound collections. cam.ac.uk The goal is to explore a broad chemical space to identify novel bioactive compounds. cam.ac.ukfrontiersin.org A molecular scaffold represents the core molecular framework of a chemical compound, and its diversification is considered highly important for incorporating structural diversity into a compound collection. cam.ac.uku-tokyo.ac.jp

One approach to achieving scaffold diversity is through "diversity-oriented synthesis (DOS)," which aims to efficiently incorporate a high degree of structural diversity into small-molecule libraries. cam.ac.uk The "build/couple/pair" (B/C/P) algorithm is a commonly used DOS strategy to create scaffold diversity. cam.ac.uk This involves synthesizing suitable building blocks (build phase), combining them using a common reaction to form linear precursors (couple phase), and then subjecting these precursors to scaffold-defining reactions (pair phase). cam.ac.uk Advanced B/C/P strategies can incorporate multidimensional coupling, where structural diversity is influenced not only by the building blocks but also by the linking motif introduced during the coupling reaction. cam.ac.uk

Another paradigm for lead-like library synthesis with scaffold diversity is the "build-couple-transform" approach. frontiersin.org This method addresses the limitation of traditional library synthesis, which can lead to a lack of chemical diversity due to parallel derivatization of common building blocks using single reaction types. frontiersin.org For instance, transformations of a 4-oxo-2-butenamide scaffold template have been optimized, including 1,4-cyclizations, 3,4-cyclizations, reductions, and 1,4-additions, to synthesize libraries with enhanced chemical space coverage. frontiersin.org

While specific details on scaffold diversification and library synthesis directly applied to this compound derivatives are not widely detailed in the provided search results, these general methodologies would be pertinent for generating a diverse set of this compound analogues.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Traboxopine

Elucidation of Pharmacophoric Requirements for Traboxopine's Biological Activity

Specific details on the pharmacophoric requirements for this compound's biological activity could not be found. A pharmacophore defines the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Without specific research on this compound, its key pharmacophoric features remain undefined.

Impact of Substituent Modifications on Molecular Recognition and Target Affinity

No specific research findings detailing the impact of substituent modifications on this compound's molecular recognition and target affinity are available. Such studies typically involve synthesizing a series of analogs with various groups introduced or altered at different positions on the core scaffold and then evaluating their binding to the target.

Specific data from positional scanning or studies on substituent effects on this compound's receptor binding are not documented in the accessible literature. Positional scanning is a technique used to systematically explore the effects of different substituents at various positions on a molecule's activity and binding.

Information regarding the conformational analysis of this compound and its influence on ligand-target interactions is not available. Conformational analysis is crucial for understanding the preferred three-dimensional shapes a molecule can adopt and how these shapes facilitate or hinder its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Congeners

No specific Quantitative Structure-Activity Relationship (QSAR) modeling studies for this compound or its congeners were found. QSAR models aim to establish a mathematical relationship between a compound's structural or physicochemical properties and its biological activity, enabling the prediction of activity for new compounds.

Ligand Efficiency and Efficiency Metrics in this compound Optimization

There is no available information on the application of ligand efficiency (LE) and other efficiency metrics in the optimization of this compound. Ligand efficiency metrics, such as LE (binding energy per heavy atom) and lipophilic ligand efficiency (LLE), are used in drug discovery to guide the optimization of compounds by balancing potency with molecular size and lipophilicity.

Compound Names and PubChem CIDs

As no specific information on "this compound" was found, no PubChem CID can be provided for this compound, nor for any related congeners or compounds that would be discussed in the context of its SAR/SPR.

The available information describes this compound by its chemical formula (C22H25ClN2O2 as a monohydrochloride salt, or C19H23ClN2O2 as a base), its classification within the dibenzo(d,g)(1,3,6)dioxazocine class of heterocyclic compounds, and its identifiers such as UNII-NRU90S9ANF and ChEMBL2107626. iiab.meebi.ac.uk However, comprehensive data derived from specific research findings, such as those typically obtained from radioligand binding assays, competitive binding studies, or enzyme characterization studies for this compound, could not be retrieved to populate the requested sections and data tables.

Therefore, a thorough and informative article focusing solely on the "Molecular and Biochemical Mechanisms of Action of this compound" with detailed research findings and data tables for the specified subsections (4.1 Receptor Binding and Selectivity Profiling of this compound and 4.2 Enzyme Inhibition and Modulation by this compound) cannot be generated at this time due to the absence of specific, publicly accessible scientific data for this compound.

Molecular and Biochemical Mechanisms of Action of Traboxopine

Enzyme Inhibition and Modulation by Traboxopine

Kinetic Analysis of Enzyme Inhibition: IC50 and Ki Determination

In enzyme kinetics, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial quantitative measures used to assess the potency of an inhibitor. IC50 represents the concentration of an inhibitory substance required to reduce a specific biological or biochemical function by 50% in vitro. wikipedia.org This value is an operational parameter that can vary depending on experimental conditions, such as substrate concentration, target accessibility, and enzyme concentration. wikipedia.orgsigmaaldrich.comncifcrf.gov

In contrast, the inhibition constant (Ki) is an intrinsic measure of an inhibitor's binding affinity to an enzyme. sigmaaldrich.comaatbio.comebmconsult.com Ki reflects the dissociation constant for the enzyme-inhibitor complex and is generally considered an absolute value, independent of enzyme concentration. sigmaaldrich.comaatbio.com The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, which accounts for substrate concentration and the Michaelis constant (Km) of the enzyme. wikipedia.orgsigmaaldrich.comncifcrf.gov A lower Ki value indicates a stronger binding affinity and, consequently, a more potent inhibitor. ebmconsult.com

Despite the general understanding of these kinetic parameters, specific IC50 and Ki values for this compound against particular enzymes are not comprehensively detailed in the readily available scientific literature.

Mechanisms of Enzyme Inhibition: Reversible and Irreversible Interactions

Enzyme inhibitors can be broadly classified based on the nature of their interaction with the enzyme: reversible or irreversible. wikipedia.orgknyamed.comlibretexts.orgucl.ac.uk

Reversible Inhibition: This type of inhibition involves temporary, non-covalent interactions between the inhibitor and the enzyme, allowing the enzyme to regain its activity once the inhibitor dissociates. wikipedia.orgknyamed.comlibretexts.orgmicrobenotes.com Reversible inhibition can manifest in several forms:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the enzyme's active site, often due to structural resemblance to the substrate. libretexts.orgucl.ac.uklibretexts.org The effect of a competitive inhibitor can be overcome by increasing the substrate concentration. libretexts.orglibretexts.org

Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site, leading to a conformational change that reduces the enzyme's catalytic efficiency. libretexts.orgucl.ac.ukmicrobenotes.com Increasing substrate concentration does not reverse non-competitive inhibition. ucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, typically at an allosteric site, preventing the conversion of substrate to product. microbenotes.com

Irreversible Inhibition: This involves the formation of strong, typically covalent bonds between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity. wikipedia.orgknyamed.comucl.ac.uklibretexts.orgmicrobenotes.com Irreversible inhibitors often chemically modify the enzyme's active site or essential amino acid residues, rendering the enzyme permanently inactive. knyamed.comlibretexts.orgmicrobenotes.com

The specific mechanism by which this compound might inhibit enzymes (e.g., whether it acts as a reversible or irreversible inhibitor, or if reversible, its specific type of inhibition) is not explicitly described in the provided information.

This compound's Effects on Ion Channels and Transporters

Ion channels are transmembrane proteins that facilitate the selective passage of ions (e.g., Na+, K+, Ca2+, Cl-) across cell membranes, playing critical roles in cellular excitability, signaling, and homeostasis. mdpi.comthno.orgfrontiersin.orgmdpi.com Transporters are membrane proteins responsible for moving various molecules, including ions, nutrients, and drugs, across biological membranes, influencing processes like absorption, distribution, metabolism, and elimination of substances. nih.gov Both ion channels and transporters are significant targets for pharmacological intervention. thno.orgmdpi.comnih.govnih.gov

While many drugs exert their effects by modulating ion channels or transporters, the available information does not detail specific effects of this compound on these targets. This compound is primarily characterized by its specific dopamine-antagonistic activity. hodoodo.commedkoo.com Dopamine (B1211576) receptors are G-protein coupled receptors (GPCRs), which are distinct from ion channels and transporters, although their downstream signaling pathways can indirectly involve the modulation of ion channels.

Investigation of Allosteric Modulation Mechanisms Mediated by this compound

Allosteric modulation refers to the regulation of a protein's activity by the binding of a molecule (an allosteric modulator) at a site other than the active site. microbenotes.comwho.intwho.intsavemyexams.com This binding induces a conformational change in the protein, altering its affinity for its primary ligand or its catalytic efficiency. microbenotes.comsavemyexams.com Allosteric modulators can either enhance (positive allosteric modulators) or diminish (negative allosteric modulators) the protein's function. who.intwho.int

While allosteric modulation is a recognized mechanism for various pharmacological agents, including those targeting G-protein coupled receptors, the specific allosteric modulation mechanisms mediated by this compound are not explicitly detailed in the provided search results. This compound's known activity is described as specific dopamine antagonism. hodoodo.commedkoo.com Although dopamine receptors, being GPCRs, can be subject to allosteric modulation, the available information does not specify if this compound exerts its dopamine-antagonistic effects through an allosteric mechanism.

Cellular and Systems Level Pharmacological Investigations of Traboxopine

Computational and Theoretical Studies of Traboxopine

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand (such as Traboxopine) and its biological target, typically a protein. Molecular docking aims to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex, and to estimate the binding affinity. nih.govarchive.orgmdpi.com This process helps in identifying potential drug candidates by screening large libraries of compounds against a specific target. nih.govnih.govyoutube.com

MD simulations, on the other hand, provide dynamic structural information and energetic insights into protein-ligand interactions over time. mdpi.comnih.govnih.gov They are crucial for understanding the structure-function relationship of the target and the essence of protein-ligand interactions, thereby guiding the drug discovery and design process. mdpi.comnih.gov MD simulations can reveal hidden binding sites, accurately predict drug-binding poses, and estimate the thermodynamics and kinetics of binding, which are critical for drug discovery campaigns. nih.gov For a compound like this compound, applying molecular docking could predict its binding mode and affinity to various biological targets, while subsequent MD simulations could assess the stability of these interactions and the dynamic behavior of the complex in a physiological environment.

Pharmacophore Modeling and Virtual Screening for Novel this compound-like Structures

Pharmacophore modeling involves identifying the essential steric and electronic features of a molecule that are necessary for optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. dovepress.com These models can be derived from known active ligands (ligand-based pharmacophores) or from the 3D structure of the target protein (structure-based pharmacophores). dovepress.comnih.govyoutube.com

Virtual screening, often combined with pharmacophore modeling and molecular docking, is a computational technique used to search large databases of compounds to identify those most likely to possess a desired biological activity. nih.govnih.govyoutube.comnih.govyoutube.com The main goal of virtual screening is to reduce the number of actual compounds that need to be experimentally tested, thereby saving time and cost in drug development. nih.govyoutube.com In the context of this compound, pharmacophore models could be developed based on its structural features and known activities (if available), which could then be used to virtually screen chemical libraries for novel compounds sharing similar essential features, potentially leading to the discovery of new this compound-like structures with improved properties.

De Novo Drug Design Approaches Based on the this compound Scaffold

De novo drug design is a computational approach that generates novel molecular structures from atomic building blocks without relying on previously known compounds as starting points. nih.govresearchgate.netfrontiersin.org This methodology aims to create new chemical entities tailored to specific molecular characteristics, exploring a broader chemical space and potentially leading to novel and improved therapies. nih.govfrontiersin.orgethz.ch

The process often involves defining the active site of a receptor and then computationally constructing molecules that can fit into and interact favorably with that site. nih.gov Artificial intelligence (AI) and machine learning (ML) have significantly advanced this field, enabling the rapid and semi-automatic design and optimization of drug-like molecules. nih.govresearchgate.netfrontiersin.org If this compound's core structure (scaffold) is identified as having desirable properties, de novo design approaches could be employed to generate new molecules that retain this scaffold while incorporating modifications to enhance efficacy, selectivity, or other pharmaceutical criteria. nih.govfrontiersin.org This "scaffold-hopping" strategy can lead to the discovery of new chemotypes with desired properties. ethz.ch

Cheminformatics and Big Data Analytics in this compound Research

Cheminformatics is an interdisciplinary field that applies computational and information science methodologies to address a wide range of chemical problems, including applications in drug discovery. mdpi.comneovarsity.org It involves the development of data formats and databases for chemical systems and tools to query these databases, aiming to reduce the cost and time needed to develop new drugs. gsitechnology.com Key aspects include handling and analyzing chemical structures, calculating molecular descriptors, and performing similarity searches using chemical fingerprints. gsitechnology.comoptibrium.com

Big data analytics, often integrated with cheminformatics and AI, is revolutionizing the pharmaceutical industry by enabling insights from massive datasets across the drug lifecycle. nih.govcontractpharma.comintuitionlabs.ai Modern drug discovery generates vast amounts of data from biological experiments, clinical trials, and public repositories like PubChem and ChEMBL, which contain millions of compounds and bioassays. nih.gov Big data approaches can analyze the diversity of available molecular and clinical data, using predictive modeling to identify new potential drug candidates with a high probability of success. nih.govcontractpharma.com For this compound research, cheminformatics could be used to analyze its structural properties, compare it to known compounds, and identify potential targets or similar active molecules. Big data analytics could leverage large datasets to uncover patterns related to this compound's potential biological activities or to identify new applications for the compound by analyzing its chemical features in conjunction with vast biological and chemical information.

Emerging Research Avenues and Future Directions for Traboxopine

Exploration of Novel Therapeutic Indications Beyond Current Hypotheses

The selective inhibition of the norepinephrine (B1679862) transporter (NET) by Traboxopine suggests its potential utility in a range of conditions where norepinephrine signaling is implicated. While initially studied for depression, the scientific community is exploring other central nervous system disorders where NRIs have shown promise.

Neuropathic Pain: Chronic neuropathic pain is a condition often poorly managed by existing treatments. nih.gov The pathophysiology involves sensitization of pain pathways in the somatosensory nervous system. nih.gov Dual reuptake inhibitors of both serotonin (B10506) and norepinephrine are recommended as first-line treatments for neuropathic pain. elsevierpure.comau.dk Given that norepinephrine plays a crucial role in modulating pain signals, a selective NRI like this compound could offer a targeted approach. The analgesic properties of some opioids, like Tramadol (B15222), are partially attributed to their norepinephrine reuptake inhibition effects. nih.gov This provides a strong rationale for investigating this compound or its derivatives in conditions such as diabetic peripheral neuropathy, post-herpetic neuralgia, and pain following spinal cord injury. nih.gov

Attention-Deficit/Hyperactivity Disorder (ADHD): The success of Atomoxetine, another selective NRI, as a non-stimulant treatment for ADHD in both children and adults, provides a compelling case for exploring this compound in this area. nih.govnih.gov ADHD is associated with dysfunction in catecholaminergic systems, including norepinephrine and dopamine (B1211576) pathways. nih.gov By selectively inhibiting NET, Atomoxetine increases the levels of norepinephrine and dopamine in specific brain regions like the prefrontal cortex, which is critical for attention and executive function. nih.gov Clinical studies have demonstrated the efficacy of Atomoxetine in reducing ADHD symptoms and improving daily functioning. clinicaltrials.govmdpi.com Given its similar mechanism of action, this compound represents a candidate for investigation as an alternative or adjunctive therapy for ADHD. nih.gov

| Potential Indication | Rationale for Exploration | Supporting Evidence from Related Compounds |

|---|---|---|

| Neuropathic Pain | Norepinephrine pathways are integral to the body's endogenous pain modulation system. Enhancing noradrenergic transmission can suppress pain signals. | Dual serotonin-norepinephrine reuptake inhibitors and tramadol are established treatments. nih.govelsevierpure.com |

| Attention-Deficit/Hyperactivity Disorder (ADHD) | Dysfunction in norepinephrine pathways is a key feature of ADHD pathophysiology. Selective NRIs can improve attention and reduce hyperactivity. | Atomoxetine is an FDA-approved selective NRI for the treatment of ADHD in children and adults. nih.govnih.gov |

Development of Multi-Target Directed Ligands Incorporating this compound Structural Motifs

The traditional "one molecule, one target" approach to drug discovery is often insufficient for treating complex, multifactorial diseases like neurodegenerative disorders. nih.gov This has led to the rise of the Multi-Target-Directed Ligand (MTDL) strategy, which involves designing a single chemical entity that can modulate multiple biological targets simultaneously. nih.govmdpi.com This approach can offer improved efficacy and a better side-effect profile compared to administering multiple drugs. mdpi.com

The this compound scaffold is an attractive starting point for designing MTDLs. By retaining the core structure responsible for norepinephrine reuptake inhibition, medicinal chemists can add other pharmacophores to engage additional targets relevant to a specific disease.

For instance, in the context of Alzheimer's disease, a molecule combining this compound's NRI activity with an acetylcholinesterase (AChE) inhibitor motif could be beneficial. frontiersin.org AChE inhibitors are a standard treatment for Alzheimer's, and norepinephrine pathways are also disrupted in the disease. A well-documented example of this strategy is the compound ASS234, which was designed by combining a fragment similar to the AChE inhibitor donepezil (B133215) with a propargylamine (B41283) group for monoamine oxidase (MAO) inhibition. frontiersin.org A similar strategy could be applied by linking the this compound motif to pharmacophores that target beta-amyloid aggregation, tau protein phosphorylation, or neuroinflammation, all of which are key pathological features of Alzheimer's disease. nih.govnih.gov

| MTDL Concept | Primary Target (from this compound) | Secondary Target | Potential Therapeutic Application |

|---|---|---|---|

| This compound-AChE Hybrid | Norepinephrine Transporter (NET) | Acetylcholinesterase (AChE) | Alzheimer's Disease, Parkinson's Disease with dementia |

| This compound-Opioid Hybrid | Norepinephrine Transporter (NET) | Opioid Receptors (e.g., mu-opioid) | Complex Chronic Pain Syndromes |

| This compound-Sigma-1 Hybrid | Norepinephrine Transporter (NET) | Sigma-1 (σ1) Receptor | Neurodegenerative Diseases, Major Depressive Disorder |

Application of Artificial Intelligence and Machine Learning in this compound Discovery

In the context of this compound, AI and ML can be applied in several ways. Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity, can be developed using machine learning algorithms. mdpi.comnih.gov Researchers have successfully built QSAR models for serotonin (SERT) and norepinephrine (NET) transporters to predict the affinity (pKi) and inhibitory potential (pIC50) of new molecules. mdpi.comscilit.com By training these models on a large dataset of known NRIs, including this compound and its analogs, researchers can virtually screen millions of novel compounds to identify those with the highest predicted affinity and selectivity for the norepinephrine transporter. This significantly reduces the time and cost associated with traditional high-throughput screening. mdpi.com

| Target and Parameter | Model Performance Metric (Test Set) | Value | Implication for this compound Analog Discovery |

|---|---|---|---|

| Norepinephrine Transporter (NET) - pKi (Affinity) | RMSE (Root Mean Square Error) | 0.590 | Models can accurately predict the binding affinity of new compounds to the target. |

| R² (Coefficient of Determination) | 0.709 | ||

| Norepinephrine Transporter (NET) - pIC50 (Inhibition) | RMSE | 0.678 | Models can effectively predict the inhibitory potency of novel molecules. |

| R² | 0.640 | ||

| Serotonin Transporter (SERT) - pKi (Affinity) | RMSE | 0.540 | Enables screening for selectivity against the serotonin transporter to minimize off-target effects. |

| R² | 0.828 |

Advancements in In Vitro and In Silico Predictive Models for this compound Efficacy

Parallel to the rise of AI, advancements in computational chemistry provide powerful in silico tools for predicting the efficacy and behavior of drug candidates long before they are synthesized. diaglobal.org These methods offer a faster, more cost-effective, and ethical alternative to traditional laboratory experiments. diaglobal.org

For this compound research, these models are invaluable.

Molecular Docking: This technique simulates the interaction between a ligand (like a this compound analog) and its protein target (the norepinephrine transporter). It helps predict the binding conformation and affinity, providing insights into the key molecular interactions responsible for its activity. researchgate.net

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to the target. A pharmacophore model based on this compound can be used to search for structurally diverse compounds that are likely to have the same mechanism of action. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As mentioned, QSAR models use computational methods to build statistical relationships between chemical structure and biological function. nih.gov These models can predict the efficacy of unsynthesized this compound derivatives, allowing researchers to prioritize the most promising candidates for laboratory testing.

Molecular Dynamics (MD) Simulations: These simulations model the movement of every atom in a protein-ligand complex over time. This provides a dynamic view of how a this compound analog interacts with the norepinephrine transporter, revealing details about binding stability and conformational changes that are crucial for its function.

By integrating these in silico approaches, researchers can build a comprehensive understanding of the structure-activity relationships of this compound analogs. nih.gov This computational framework allows for the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties, accelerating the journey from initial concept to potential clinical application.

| Model Type | Primary Function | Specific Application for this compound Analogs |

|---|---|---|

| Molecular Docking | Predicts binding pose and affinity. | Visualizing how analogs fit into the NET binding site; estimating binding strength. researchgate.net |

| Pharmacophore Modeling | Identifies essential chemical features for activity. | Screening large databases for novel scaffolds that mimic this compound's key features. nih.gov |

| QSAR | Correlates structure with biological activity. | Predicting the inhibitory potency (IC50) of virtual compounds before synthesis. mdpi.com |

| Molecular Dynamics (MD) | Simulates molecular motion over time. | Assessing the stability of the this compound-NET complex; understanding conformational changes upon binding. |

Q & A

Basic: How can researchers identify literature gaps to formulate focused research questions on Traboxopine’s pharmacological mechanisms?

Methodological Answer:

Begin with systematic literature reviews using databases like PubMed and EMBASE, applying structured frameworks (e.g., PICO: Population, Intervention, Comparison, Outcome) to isolate understudied aspects of this compound’s action. For example, if existing studies focus on acute toxicity (Population: in vivo models; Intervention: high-dose this compound) but lack chronic exposure data, a gap exists in long-term pharmacokinetic effects. Use tools like PRISMA flow diagrams to map evidence clusters and voids . Validate gaps via citation analysis tools (e.g., Web of Science) to track unresolved hypotheses in recent reviews.

Basic: What experimental design principles are critical for initial in vitro studies assessing this compound’s efficacy?

Methodological Answer:

Adopt a factorial design to test multiple variables (e.g., concentration gradients, exposure durations) while controlling for cell-line specificity and batch effects. For instance:

- Independent Variables: this compound concentrations (0.1–100 μM), exposure times (6–72 hrs).

- Dependent Variables: Apoptosis markers (caspase-3 activity) or mitochondrial membrane potential (JC-1 assay).

Include positive/negative controls (e.g., staurosporine for apoptosis induction) and replicate experiments across ≥3 independent trials to account for biological variability. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacokinetic (PK) parameters across species?

Methodological Answer:

Apply meta-analytic techniques to harmonize interspecies PK data. For example:

Data Normalization: Adjust for body surface area (e.g., mg/m² conversion) to compare murine vs. primate models.

Sensitivity Analysis: Test whether outliers arise from methodological differences (e.g., HPLC vs. LC-MS detection limits).

Compartmental Modeling: Use software like NONMEM to identify species-specific absorption rate constants (kₐ) or volume of distribution (Vd). Contradictions in bioavailability (e.g., 60% in rats vs. 35% in dogs) may stem from metabolic enzyme variability (CYP3A4 expression), warranting in silico docking studies to probe enzyme-substrate interactions .

Table 1: Example PK Parameter Comparison Across Species

| Species | Cmax (μg/mL) | t½ (hrs) | Bioavailability (%) | Methodological Notes |

|---|---|---|---|---|

| Rat | 12.3 ± 1.2 | 4.1 ± 0.3 | 60 ± 5 | LC-MS, n=10 |

| Dog | 8.7 ± 0.9 | 6.8 ± 0.5 | 35 ± 7 | HPLC, n=6 |

Advanced: What strategies optimize in vivo models for studying this compound’s neuroprotective effects against oxidative stress?

Methodological Answer:

Refine animal models using the following steps:

Model Selection: Choose transgenic rodents (e.g., Nrf2-knockout mice) to isolate this compound’s antioxidant pathways.

Endpoint Validation: Combine behavioral assays (e.g., Morris water maze) with biomarkers (e.g., SOD, GPx activity in hippocampal tissue).

Dose-Response Calibration: Conduct pilot studies to identify the lowest effective dose (LED) that reduces lipid peroxidation (measured via MDA assays) without off-target effects.

Leverage factorial ANOVA to assess interactions between dose, genotype, and outcome .

Basic: How should researchers structure a literature review to contextualize this compound’s therapeutic potential within its chemical class?

Methodological Answer:

Use a comparative matrix to analyze structural analogs (e.g., substituent groups, logP values) against efficacy/safety profiles. For example:

- Column 1: Compound (e.g., this compound, Analog A, Analog B).

- Column 2: IC50 for target enzyme (e.g., MAO-B inhibition).

- Column 3: Selectivity ratio (MAO-B/MAO-A).

- Column 4: Adverse event rates in Phase I trials.

Identify trends using clustering algorithms (e.g., hierarchical clustering in R) to highlight this compound’s unique attributes .

Advanced: What statistical approaches address variability in transcriptomic data from this compound-treated cell lines?

Methodological Answer:

Employ a multi-step pipeline:

Normalization: Apply RPKM (Reads Per Kilobase Million) or TMM (Trimmed Mean of M-values) to adjust for sequencing depth.

Batch Correction: Use ComBat (in R/sva package) to mitigate technical variability.

Differential Expression: Apply DESeq2 or edgeR with FDR correction (padj <0.05).

Pathway Enrichment: Tools like GSEA or DAVID to identify overrepresented pathways (e.g., NRF2-mediated oxidative stress response).

Report effect sizes (e.g., log2 fold change) and confidence intervals to quantify uncertainty .

Basic: How to formulate a hypothesis for this compound’s dual agonist/antagonist behavior at receptor subtypes?

Methodological Answer:

Derive hypotheses from structural-activity relationship (SAR) data. For example:

- Hypothesis: “this compound’s tertiary amine moiety confers subtype-specific binding affinity via electrostatic interactions with Glu²⁹⁸ in Receptor X.”

Validate via molecular dynamics simulations (e.g., GROMACS) and mutagenesis assays (e.g., alanine scanning at Glu²⁹⁸). Use Fisher’s exact test to compare binding frequencies in wild-type vs. mutant receptors .

Advanced: What methodologies validate this compound’s off-target effects in high-throughput screening (HTS) campaigns?

Methodological Answer:

Implement orthogonal assays:

Primary Screen: HTS against a 500-kinase panel (IC50 thresholds <1 μM).

Counter-Screen: Use SPR (Surface Plasmon Resonance) to confirm binding kinetics (kon/koff).

Functional Validation: Patch-clamp electrophysiology for ion channel off-targets.

Calculate promiscuity scores (number of off-targets/assay) and correlate with structural descriptors (e.g., molecular polar surface area) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.